N-(2-acetylphenyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(2-acetylphenyl)-4-methoxybenzenesulfonamide is a chemical compound characterized by the presence of an acetylphenyl group and a methoxybenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 2-acetylphenylamine with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise control over temperature and pressure to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-acetylphenyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory agent due to its ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as COX and LOX enzymes. The compound inhibits these enzymes, reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes . This inhibition is achieved through the binding of the compound to the active sites of the enzymes, blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetylphenyl)benzamide: Similar in structure but lacks the methoxy and sulfonamide groups.
N-(2-acetylphenyl)-N’-(4-methoxyphenyl)urea: Contains a urea linkage instead of a sulfonamide group.
Uniqueness
N-(2-acetylphenyl)-4-methoxybenzenesulfonamide is unique due to the presence of both the acetylphenyl and methoxybenzenesulfonamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-acetylphenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11(17)14-5-3-4-6-15(14)16-21(18,19)13-9-7-12(20-2)8-10-13/h3-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZNOKQGZVCBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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